molecular formula C7H11N3O2 B1376962 3-amino-N-(3-methylisoxazol-5-yl)propanamide CAS No. 1352505-84-0

3-amino-N-(3-methylisoxazol-5-yl)propanamide

Cat. No. B1376962
CAS RN: 1352505-84-0
M. Wt: 169.18 g/mol
InChI Key: OAYBSGHHXQKQKR-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylisoxazol-5-yl)propanamide, also known as 3-amino-N-methylisoxazole-5-propionamide, is an organic compound that has a wide range of applications in scientific research. It is a colorless and odorless crystalline solid that is soluble in water and organic solvents. 3-amino-N-methylisoxazole-5-propionamide is commonly used in the synthesis of various compounds, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Isoxazole Derivatives and Muscle Relaxants

Research has explored isoxazole derivatives, such as 3-amino-N-(3-methylisoxazol-5-yl)propanamide, for their potential muscle relaxant and anticonvulsant activities. One study found that certain isoxazole amino acid derivatives exhibit selective muscle relaxant properties, highlighting the importance of structure-activity relationships in these compounds (Tatee et al., 1986).

Antagonists at Excitatory Amino Acid Receptors

Another area of research focuses on the development of excitatory amino acid (EAA) receptor antagonists using isoxazole amino acids as leads. These studies contribute to understanding the mechanisms of action of these compounds and their potential therapeutic applications (Krogsgaard‐Larsen et al., 1991).

Synthesis and Structural Studies

Research also includes the synthesis of isoxazole derivatives and their structural analysis. These studies are crucial for the development of new compounds with potential therapeutic applications (Hanson & Mohamed, 1997).

Urease Inhibitors and Cytotoxic Agents

A study on bi-heterocyclic propanamides, which includes compounds structurally similar to this compound, investigated their potential as urease inhibitors and their cytotoxic behavior. This research provides insights into the use of these compounds in medical and biochemical applications (Abbasi et al., 2020).

Antibacterial Activity

Studies have also investigated the antibacterial properties of isoxazole derivatives, which is crucial for developing new antibiotics and understanding bacterial resistance mechanisms (Tumosienė et al., 2012).

Anticonvulsant Studies

Anticonvulsant properties of N-Benzyl-3-[(chlorophenyl)amino] propanamides, related to isoxazole derivatives, have been studied, offering insights into potential treatments for epilepsy and other seizure disorders (Idris et al., 2011).

Biodegradation Studies

Research into the biodegradation of compounds like sulfamethoxazole, which contains a 3-amino-5-methylisoxazole moiety, has been conducted to understand environmental impacts and potential bioremediation strategies (Mulla et al., 2018).

Metabolism in Healthy Volunteers

A study on the metabolism of zonampanel, an AMPA receptor antagonist which shares structural similarities with this compound, provides insights into pharmacokinetics and drug metabolism (Minematsu et al., 2005).

Mechanism of Action

properties

IUPAC Name

3-amino-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-4-7(12-10-5)9-6(11)2-3-8/h4H,2-3,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYBSGHHXQKQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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